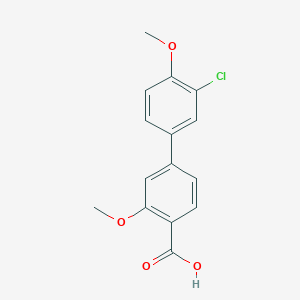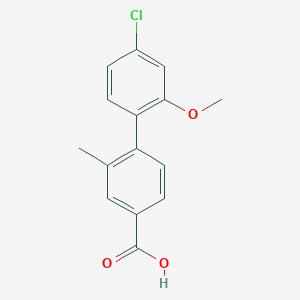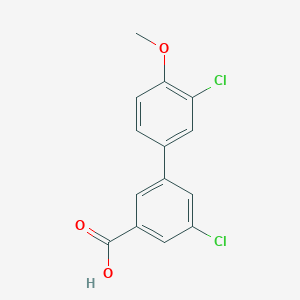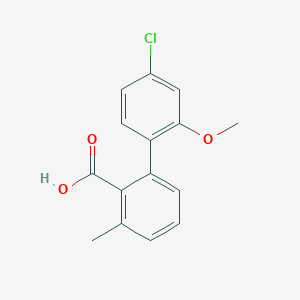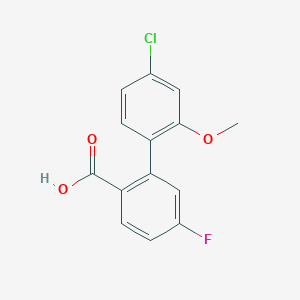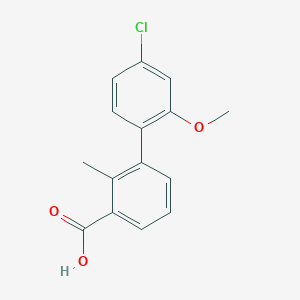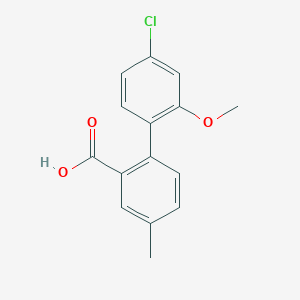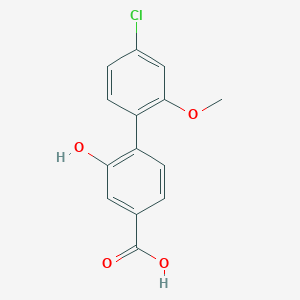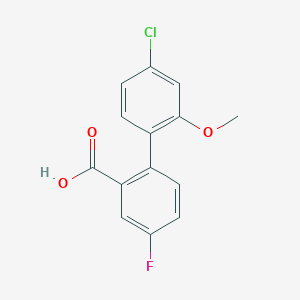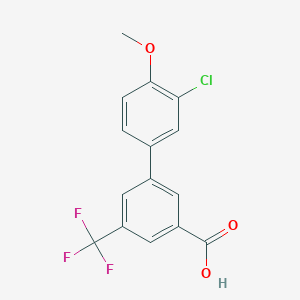
3-(3-Chloro-4-methoxyphenyl)-5-trifluoromethylbenzoic acid, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-Chloro-4-methoxyphenyl)-5-trifluoromethylbenzoic acid, 95% (abbreviated as 3-CMPT-5-TFA) is an organic compound that belongs to the family of trifluoromethylbenzoic acids. It is a colorless solid with a melting point of 126 °C and a boiling point of 215 °C. 3-CMPT-5-TFA is a highly polar compound, with a high solubility in water and a low solubility in organic solvents. It is used in a variety of scientific research applications, including synthesis, biochemical and physiological studies, and lab experiments.
Scientific Research Applications
3-(3-Chloro-4-methoxyphenyl)-5-trifluoromethylbenzoic acid, 95% is used in a variety of scientific research applications. It is commonly used as a reagent in organic synthesis, as a catalyst for polymerization reactions, and as a substrate for enzyme-catalyzed reactions. It has also been used in biochemical and physiological studies to investigate the pharmacological effects of various compounds. Additionally, 3-(3-Chloro-4-methoxyphenyl)-5-trifluoromethylbenzoic acid, 95% is used in lab experiments as a model compound to study the reactivity of trifluoromethylbenzoic acids.
Mechanism of Action
3-(3-Chloro-4-methoxyphenyl)-5-trifluoromethylbenzoic acid, 95% is known to act as an inhibitor of the enzyme acetylcholinesterase (AChE). AChE is responsible for the breakdown of the neurotransmitter acetylcholine, which is involved in the regulation of various physiological processes. 3-(3-Chloro-4-methoxyphenyl)-5-trifluoromethylbenzoic acid, 95% binds to the active site of AChE and blocks the enzyme’s activity, leading to an accumulation of acetylcholine and an increase in its effects.
Biochemical and Physiological Effects
The inhibition of AChE by 3-(3-Chloro-4-methoxyphenyl)-5-trifluoromethylbenzoic acid, 95% leads to a variety of biochemical and physiological effects. It has been shown to increase the activity of the neurotransmitter acetylcholine, which can lead to increased alertness, improved memory and cognitive function, and increased muscle strength. Additionally, 3-(3-Chloro-4-methoxyphenyl)-5-trifluoromethylbenzoic acid, 95% has been found to have anticonvulsant, anxiolytic, and antinociceptive effects.
Advantages and Limitations for Lab Experiments
3-(3-Chloro-4-methoxyphenyl)-5-trifluoromethylbenzoic acid, 95% has several advantages and limitations for lab experiments. It is a highly polar compound, which makes it ideal for use in aqueous solutions. Additionally, it has a low boiling point and is stable under a wide range of temperatures and pH levels. However, 3-(3-Chloro-4-methoxyphenyl)-5-trifluoromethylbenzoic acid, 95% is a highly reactive compound and can react with other molecules, which can limit its use in certain experiments.
Future Directions
The potential applications of 3-(3-Chloro-4-methoxyphenyl)-5-trifluoromethylbenzoic acid, 95% are vast and there are many future directions for research. These include further investigation into its effects on the nervous system, its potential use in the development of new drugs, and its use in the synthesis of other compounds. Additionally, further research could be conducted into the biochemical and physiological effects of 3-(3-Chloro-4-methoxyphenyl)-5-trifluoromethylbenzoic acid, 95% and its potential use in other fields such as biotechnology and medicine.
Synthesis Methods
3-(3-Chloro-4-methoxyphenyl)-5-trifluoromethylbenzoic acid, 95% is synthesized through a two-step process. First, an acid chloride is formed by the reaction of 3-chloro-4-methoxyphenylacetic acid with thionyl chloride in dichloromethane. The acid chloride is then reacted with trifluoroacetic anhydride in dichloromethane to produce 3-(3-Chloro-4-methoxyphenyl)-5-trifluoromethylbenzoic acid, 95%.
properties
IUPAC Name |
3-(3-chloro-4-methoxyphenyl)-5-(trifluoromethyl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClF3O3/c1-22-13-3-2-8(7-12(13)16)9-4-10(14(20)21)6-11(5-9)15(17,18)19/h2-7H,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVJAOBPOVIPPDL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC(=CC(=C2)C(F)(F)F)C(=O)O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClF3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50691063 |
Source


|
| Record name | 3'-Chloro-4'-methoxy-5-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50691063 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261992-81-7 |
Source


|
| Record name | 3'-Chloro-4'-methoxy-5-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50691063 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


